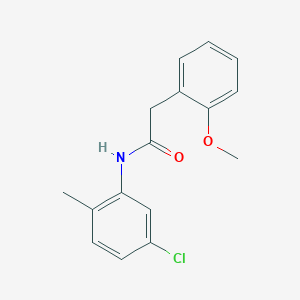
N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound involved in various synthetic processes and characterized by distinct molecular, chemical, and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Shu Wan-yin, 2002). This process typically includes the use of reagents like N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol.
Molecular Structure Analysis
Compounds similar to N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide exhibit complex molecular structures. For example, the molecular structure of N-(2-hydroxyphenyl)acetamide derivatives has been elucidated using NMR and FTIR spectra, revealing their equilibrium between different cyclic forms (Lazareva et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar acetamide compounds can lead to the formation of heterocyclic compounds and silaheterocyclic benzoxazasiloles (Nikonov et al., 2017). These reactions are often characterized by specific catalysts and conditions, leading to various products with different properties.
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure. For instance, crystal and molecular structures of related compounds, like N-(5-chloro-2-hydroxy-phenyl)-acetamide, show classical hydrogen bonding and other interactions contributing to their solid-state architecture (Chi et al., 2018).
Aplicaciones Científicas De Investigación
Comparative Metabolism and Environmental Fate
Metabolic Pathways : Research by Coleman et al. (2000) highlights the complex metabolic activation pathways of chloroacetamide herbicides, including acetochlor and metolachlor, in both human and rat liver microsomes. This study elucidates the carcinogenic potential through metabolic activation, leading to DNA-reactive products, and identifies key enzymes involved in the metabolism, such as CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil and Water Interactions : The study by Banks and Robinson (1986) explores how wheat straw and irrigation affect the soil reception and activity of acetochlor, alachlor, and metolachlor, providing insights into the environmental fate and efficacy of these herbicides. Their findings suggest the influence of agricultural practices on the environmental behavior of chloroacetamide herbicides (Banks & Robinson, 1986).
Environmental Impact and Degradation
Photodegradation in Water : Kochany and Maguire (1994) investigated the photochemical stability of metolachlor in water, providing valuable information on the environmental degradation processes that such compounds undergo when exposed to sunlight. This research is crucial for understanding the persistence and breakdown of chloroacetamide herbicides in aquatic ecosystems (Kochany & Maguire, 1994).
Microbial Degradation : The study by Wang et al. (2015) on the cytochrome P450 system's involvement in the N-deethoxymethylation of acetochlor by Rhodococcus sp. illustrates the microbial pathways for the biodegradation of chloroacetamide herbicides. This highlights the potential for bioremediation strategies to mitigate environmental contamination (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-7-8-13(17)10-14(11)18-16(19)9-12-5-3-4-6-15(12)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFXEONJZKJJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)
![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)
![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)
![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)
![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)